molecular formula C20H23N3O3 B252392 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No.: B252392
M. Wt: 353.4 g/mol
InChI Key: FYHQKFQVJFDNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPB is a selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a selective inhibitor of the protein kinase CK2. CK2 plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound binds to the ATP-binding pocket of CK2 and inhibits its activity, leading to a decrease in the phosphorylation of CK2 substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2-dependent cellular processes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One direction is to further explore its potential as a cancer therapy. This could involve testing its efficacy in combination with other cancer treatments or in different types of cancer. Another direction is to explore its potential as a treatment for inflammatory diseases and neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-[(4-methyl-1-piperazinyl)carbonyl]aniline to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H23N3O3/c1-22-11-13-23(14-12-22)20(25)15-7-3-5-9-17(15)21-19(24)16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,24)

InChI Key

FYHQKFQVJFDNQZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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